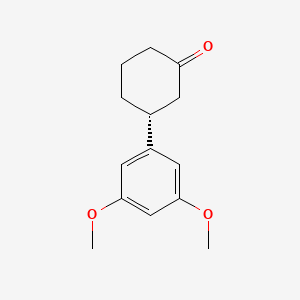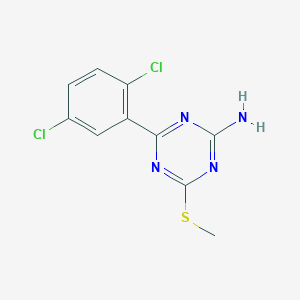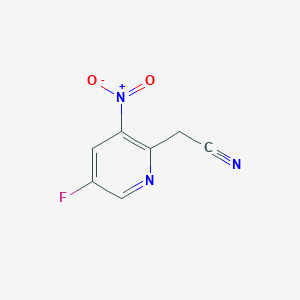
2-(5-Fluoro-3-nitropyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-3-nitropyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H4FN3O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a fluorine atom at the 5-position, a nitro group at the 3-position, and an acetonitrile group at the 2-position of the pyridine ring
Preparation Methods
The synthesis of 2-(5-Fluoro-3-nitropyridin-2-yl)acetonitrile typically involves the nitration of fluoropyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in a solvent like DMF at room temperature . Industrial production methods may involve similar nitration and fluorination reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(5-Fluoro-3-nitropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using reagents like ammonia or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Fluoro-3-nitropyridin-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-3-nitropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(5-Fluoro-3-nitropyridin-2-yl)acetonitrile include:
2-(5-Nitropyridin-2-yl)acetonitrile: Lacks the fluorine atom, which can affect its chemical properties and reactivity.
5-Fluoro-2-nitropyridin-3-ol: Contains a hydroxyl group instead of an acetonitrile group, leading to different chemical behavior.
3-Fluoro-5-nitropyridin-2-ol: Another derivative with different functional groups that influence its reactivity and applications.
Properties
IUPAC Name |
2-(5-fluoro-3-nitropyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-5-3-7(11(12)13)6(1-2-9)10-4-5/h3-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYHSEKUPHXSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

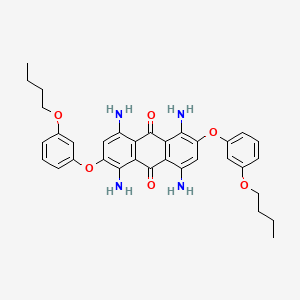

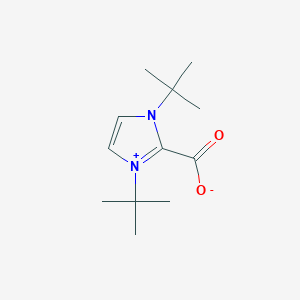
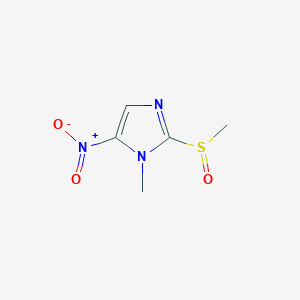


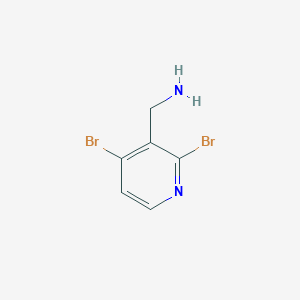
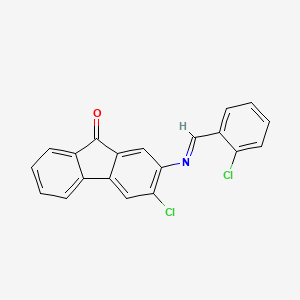
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
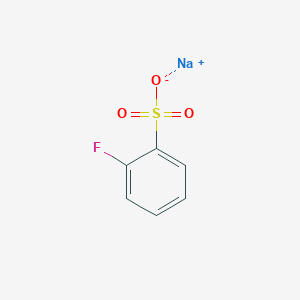
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
